![molecular formula C26H21FN4O2 B2649512 2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide CAS No. 931329-31-6](/img/structure/B2649512.png)
2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide” has a molecular formula of C26H21FN4O2. It has an average mass of 440.469 Da and a monoisotopic mass of 440.164856 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C26H21FN4O2. It includes a benzyl group, a pyrazoloquinoline core, and a 4-methylphenyl group attached to an acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. It has a molecular formula of C26H21FN4O2, an average mass of 440.469 Da, and a monoisotopic mass of 440.164856 Da .Wissenschaftliche Forschungsanwendungen
Benzodiazepine Receptor Ligands
Novel compounds with high affinity for central benzodiazepine receptors (BzR) were synthesized, including derivatives with potent antagonist properties in vitro. These findings contribute to understanding the hydrogen bonding receptor site H(2) and provide insights into the intrinsic activities of these compounds through binding assays and electrophysiological measurements (Carotti et al., 2003).
Cytotoxic Activity
Sulfonamide derivatives, including those with structural similarities, were synthesized and screened for their in vitro anticancer activity against breast and colon cancer cell lines. This research highlights the potential of these compounds in developing new anticancer drugs (Ghorab et al., 2015).
Acetylcholinesterase Inhibitors
Diversely substituted tacrine analogs were synthesized and evaluated for their inhibitory activity against acetylcholinesterase, showing potential for neuroprotective applications. These compounds offer a new avenue for the development of treatments for neurodegenerative diseases (Silva et al., 2011).
Antipsychotic Agents
A series of novel compounds were evaluated for their antipsychotic-like profile through behavioral animal tests. These compounds provide an alternative approach to antipsychotic therapy, potentially without the side effects associated with dopamine receptor interaction (Wise et al., 1987).
Catalytic Applications
Derivatives were synthesized and used in the preparation of catalysts for ketone reduction, demonstrating the utility of these compounds in facilitating chemical reactions. This research extends their application to the field of catalysis, highlighting their versatility (Facchetti et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(5-benzyl-8-fluoro-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O2/c1-17-7-10-20(11-8-17)28-24(32)16-31-26(33)22-15-30(14-18-5-3-2-4-6-18)23-12-9-19(27)13-21(23)25(22)29-31/h2-13,15H,14,16H2,1H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJCKCQDKKNAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CN(C4=C(C3=N2)C=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-N-[2-(hydroxymethyl)-3-thienyl]-N-methylbenzenesulfonamide](/img/structure/B2649429.png)
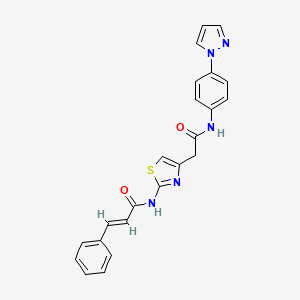

![1-[4-(Difluoromethoxy)phenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2649437.png)
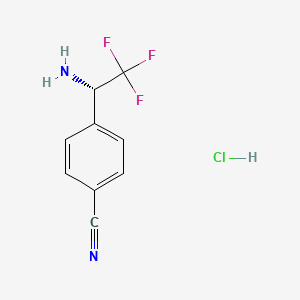

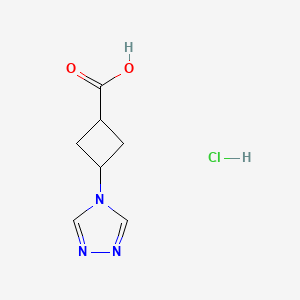
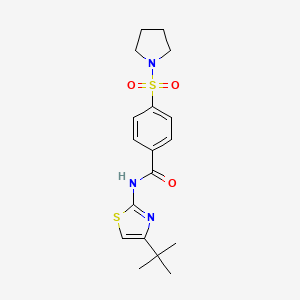
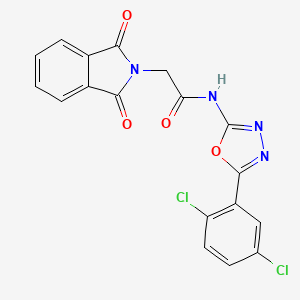
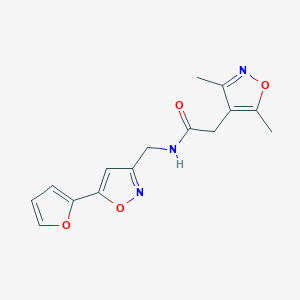
![N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]methanesulfonamide](/img/structure/B2649446.png)
![N-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxyaniline](/img/structure/B2649448.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2649449.png)
